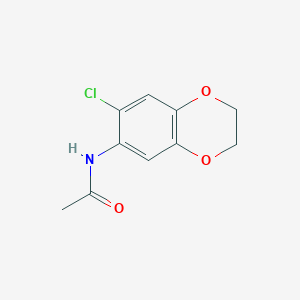
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a benzodioxin ring system substituted with a chlorine atom and an acetamide group
作用机制
Target of Action
The primary targets of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the nervous system and inflammatory responses, leading to potential therapeutic effects.
Biochemical Pathways
The compound’s inhibition of cholinesterases affects the cholinergic pathway , which is involved in transmitting signals in the nervous system. By inhibiting lipoxygenase, the compound can also impact the arachidonic acid pathway , which plays a role in inflammation and immune responses .
Result of Action
The inhibition of cholinesterases and lipoxygenase by this compound can lead to changes in nerve signal transmission and inflammatory responses. This can potentially result in therapeutic effects for conditions like Alzheimer’s disease .
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical pathways .
Cellular Effects
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may have various effects on cells and cellular processes. It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound may be transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient use of resources .
化学反应分析
Types of Reactions
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chlorine atom on the benzodioxin ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
科学研究应用
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the chlorine substitution, resulting in different chemical and biological properties.
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)propionamide: Has a propionamide group instead of an acetamide group, leading to variations in its chemical behavior and applications.
Uniqueness
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the chlorine atom and the acetamide group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications and a promising candidate for further investigation .
属性
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQISKREHRGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
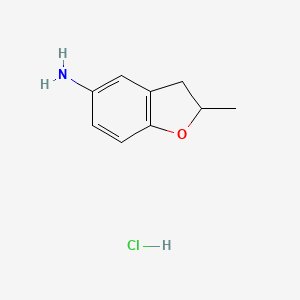
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B2914983.png)

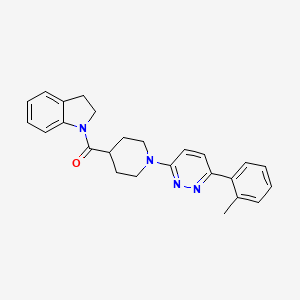
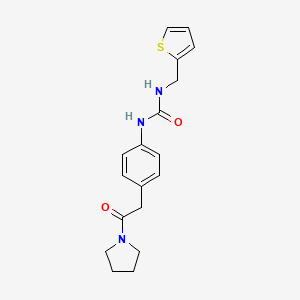
![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)
![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)
![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)
![methyl 4-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate](/img/structure/B2914996.png)
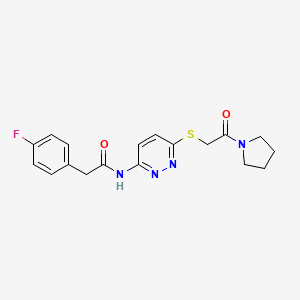

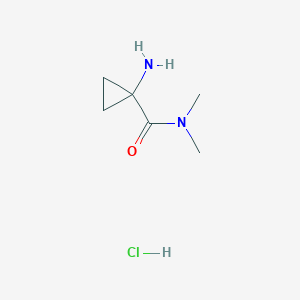
![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915001.png)
